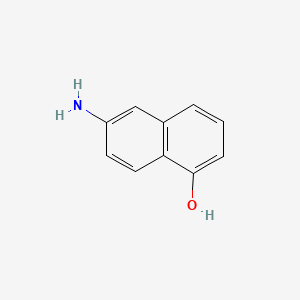

6-Amino-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFYIOWLBSPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178592 | |

| Record name | 6-Aminonaphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-12-4 | |

| Record name | 6-Amino-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23894-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonaphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonaphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-1-naphthol chemical properties

An In-Depth Technical Guide to 6-Amino-1-naphthol: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and an amino (-NH₂) group. This bifunctional arrangement imparts unique chemical properties and reactivity, making it a valuable intermediate in various fields of chemical synthesis, from dye manufacturing to materials science and drug discovery. The naphthalene scaffold itself is a well-explored platform in medicinal chemistry, known for its presence in numerous bioactive compounds and approved therapeutics[1]. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, analytical characterization, and applications of this compound, tailored for researchers and drug development professionals.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 6-aminonaphthalen-1-ol, is a solid compound whose properties are dictated by its fused aromatic ring system and the interplay between the electron-donating amino and hydroxyl groups[2][3].

Compound Identification

| Identifier | Data | Source(s) |

| IUPAC Name | 6-aminonaphthalen-1-ol | [2] |

| CAS Number | 23894-12-4 | [2][4][5][6][7] |

| Molecular Formula | C₁₀H₉NO | [4][5][6][8] |

| Molecular Weight | 159.18 g/mol | [2][4][5][8] |

| EC Number | 245-933-6 | [2][4] |

| Synonyms | 6-aminonaphthalen-1-ol, 6-Amino-1-naptol | [2][4][6] |

Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Appearance | White to gray to brown powder/crystal | [9] |

| Melting Point | 206 °C | [9] |

| Boiling Point | 385.6 ± 15.0 °C (Predicted) | [9] |

| Solubility | Very slightly soluble (0.68 g/L at 25 °C) | [6] |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) | [9] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [8] |

| LogP | 2.1276 | [8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define node positions N1 [pos="0,1.5!"]; C1 [pos="-1.2,0.75!"]; C2 [pos="-1.2,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.2,-0.75!"]; C5 [pos="1.2,0.75!"]; C6 [pos="2.4,1.5!"]; C7 [pos="3.6,0.75!"]; C8 [pos="3.6,-0.75!"]; C9 [pos="2.4,-1.5!"]; OH [label="OH", pos="-2.2,1.25!"]; NH2 [label="NH₂", pos="4.6,-1.25!"];

// Define nodes for bonds b1 [label="", shape=none, height=0, width=0, pos="-0.6,1.125!"]; b2 [label="", shape=none, height=0, width=0, pos="-1.2,0!"]; b3 [label="", shape=none, height=0, width=0, pos="-0.6,-1.125!"]; b4 [label="", shape=none, height=0, width=0, pos="0.6,-1.125!"]; b5 [label="", shape=none, height=0, width=0, pos="1.2,0!"]; b6 [label="", shape=none, height=0, width=0, pos="0.6,1.125!"]; b7 [label="", shape=none, height=0, width=0, pos="1.8,0!"]; b8 [label="", shape=none, height=0, width=0, pos="3.0,1.125!"]; b9 [label="", shape=none, height=0, width=0, pos="3.6,0!"]; b10 [label="", shape=none, height=0, width=0, pos="3.0,-1.125!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C1 -- OH; C8 -- NH2;

// Double bonds N1 -- b1 [style=solid]; b1 -- C5 [style=solid]; C2 -- b2 [style=solid]; b2 -- C1 [style=solid]; C3 -- b3 [style=solid]; b3 -- C4 [style=solid]; C4 -- b7 [style=solid]; b7 -- C5 [style=solid]; C6 -- b8 [style=solid]; b8 -- C7 [style=solid]; C8 -- b9 [style=solid]; b9 -- C9 [style=solid]; }

Caption: Chemical Structure of this compound.

Part 2: Synthesis and Chemical Reactivity

The synthesis of aminonaphthols can be approached through several established organic chemistry transformations, primarily involving the introduction of amino and hydroxyl groups onto the naphthalene scaffold.

Synthesis Pathways

While specific, optimized laboratory procedures for this compound are proprietary or found in specialized literature, general strategies can be inferred from classical naphthalene chemistry. A common approach involves the reduction of a corresponding nitronaphthol.

Generalized Synthesis Workflow:

-

Nitration of a Naphthol Derivative: A protected 1-naphthol derivative is nitrated to introduce a nitro group (-NO₂) at the 6-position. Direct nitration of 1-naphthol can lead to a mixture of isomers, so strategic use of protecting groups and directing groups is crucial for regioselectivity.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

-

Deprotection (if necessary): If a protecting group was used for the hydroxyl function, it is removed in the final step to yield this compound.

Another potential route is the Bucherer reaction , which involves the conversion of a naphthol to a primary aromatic amine in the presence of an aqueous sulfite or bisulfite and ammonia.[3][10] Applying this to 1,6-dihydroxynaphthalene could theoretically yield the target compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the presence of the nucleophilic amino group, the acidic hydroxyl group, and the electron-rich aromatic system.

-

Oxidation: Aminonaphthols are susceptible to oxidation, often leading to the formation of highly colored quinone-imine or naphthoquinone species. This reactivity is harnessed in certain analytical methods and dye synthesis.

-

Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a naphthoxide ion. It can also undergo etherification and esterification.

-

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic attack by both the -OH and -NH₂ groups. The positions for substitution are directed by these activating groups, though the steric environment also plays a role.

Part 3: Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound.

Spectroscopic Profile

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) with characteristic splitting patterns for the naphthalene protons. Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | Ten distinct signals for the carbon atoms of the naphthalene ring, with chemical shifts influenced by the attached -OH and -NH₂ groups. Carbons bearing these groups will be significantly shifted. |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). N-H stretching bands (doublet for primary amine, ~3300-3500 cm⁻¹). C-O stretching (~1200 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹). N-H bending (~1600 cm⁻¹).[2] |

| UV-Vis Spectroscopy | Strong absorption in the UV region, characteristic of the naphthalene aromatic system. The presence of auxochromes (-OH, -NH₂) will cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted naphthalene. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 159.18, corresponding to the molecular weight of the compound. |

Note: Specific spectral data can be found through resources like ChemicalBook, which lists available ¹H NMR and IR spectra for this compound.[11]

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and its derivatives. For chiral analogues, specialized techniques are required. Supercritical Fluid Chromatography (SFC) using chiral stationary phases has been shown to be effective for the enantioseparation of various amino-naphthol analogues.[12]

Part 4: Applications in Research and Drug Development

The unique structure of this compound makes it a versatile building block in several areas of research and development.

Caption: Relationship between the structure of this compound and its applications.

-

Material Science: It is used in the preparation of naphthalene-based autocatalytic polyphenylene nitrile resins, which are valued for their thermal stability and mechanical properties.[7]

-

Drug Discovery: The naphthalene core is a privileged scaffold in medicinal chemistry.[1] Derivatives of aminoalkyl naphthols, a class to which this compound belongs, are investigated for a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.[3][13][14] The presence of hydrogen bond donors (-OH, -NH₂) and an aromatic system allows for diverse interactions with biological targets.

-

Analytical Chemistry: Naphthol derivatives are widely used as reagents in various analytical assays. For example, they are employed in enzyme assays for carboxylic ester hydrolases and in chemiluminescence analysis.[9]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Pictogram(s) | GHS Code(s) | Hazard Statement(s) | Source(s) |

| GHS05, GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. | [5][15][16] |

Recommended Safety Precautions

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[4][16]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[4][15][16] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][15][16]

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4][16]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][16]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][16]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4][15][16]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][16]

References

- 6-Aminonaphthol | C10H9NO | CID 90295. PubChem, NIH. [Link]

- Safety Data Sheet - 5-Amino-1-naphthol. DC Fine Chemicals. [Link]

- Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, this compound. CDC Stacks. [Link]

- 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]

- China CAS:23894-12-4 | this compound Manufacturers and Factory. LookChem. [Link]

- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. [Link]

- 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]

- 1-NAPHTHOL.

- 1-Naphthol. Wikipedia. [Link]

- Exploring the Enantioseparation of Amino-Naphthol Analogues by Supercritical Fluid Chrom

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

- Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Aminonaphthol | C10H9NO | CID 90295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 23894-12-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 11. This compound(23894-12-4) 1H NMR spectrum [chemicalbook.com]

- 12. Exploring the enantioseparation of amino-naphthol analogues by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. echemi.com [echemi.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 6-Amino-1-naphthol (CAS: 23894-12-4)

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, applications, and safe handling, offering field-proven insights beyond standard data sheets.

Core Introduction and Strategic Importance

This compound (CAS: 23894-12-4) is an organic compound featuring a naphthalene backbone substituted with both a hydroxyl (-OH) and an amino (-NH₂) group.[1] This bifunctional arrangement makes it a versatile and highly reactive building block in organic synthesis. While naphthalene-based structures are extensively explored in medicinal chemistry for a wide range of therapeutic applications, the specific isomer this compound offers a unique stereochemistry for creating novel molecular scaffolds.[2] Its strategic importance lies in its potential as a precursor for synthesizing complex molecules, including dyes and potentially novel pharmaceutical agents.[1][3]

The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring system influences its chemical reactivity, making it a valuable starting material for constructing libraries of compounds in high-throughput screening and lead optimization campaigns.

Physicochemical and Computational Properties

A thorough understanding of a compound's properties is foundational to its application. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for experimental design.

Table 1: Key Physicochemical and Computational Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23894-12-4 | [1][4][5][6] |

| Molecular Formula | C₁₀H₉NO | [4][5] |

| Molecular Weight | 159.18 g/mol | [4][7] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Purity | ≥95-98% (Varies by supplier) | [4][5][8] |

| IUPAC Name | 6-aminonaphthalen-1-ol | [6][7] |

| Synonym(s) | 6-azanylnaphthalen-1-ol | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |

| LogP (Octanol-Water Partition Coeff.) | 2.1276 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| SMILES | OC1=C2C=CC(N)=CC2=CC=C1 | [4] |

| InChI Key | QYFYIOWLBSPSDM-UHFFFAOYSA-N | [1] |

Insight : The LogP value of ~2.13 suggests moderate lipophilicity, an important characteristic for drug candidates as it influences membrane permeability and absorption. The TPSA value of 46.25 Ų is well within the range typically associated with good oral bioavailability, according to Lipinski's Rule of Five, making its derivatives interesting for drug discovery.

Synthesis Pathway and Mechanistic Considerations

While multiple routes to aminonaphthols exist, a common and logical approach involves the reduction of a corresponding nitronaphthol. This method is advantageous due to the commercial availability of various nitronaphthalene precursors.

Caption: General synthetic workflow for this compound production.

Experimental Protocol: Reduction of a Nitronaphthol Precursor

This protocol is a generalized procedure based on established methods for nitro group reduction, such as the reduction of Orange I dye.[9]

Trustworthiness: The self-validating nature of this protocol lies in the clear physical and analytical differences between the starting material, intermediate, and final product. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic methods.

-

Dissolution: The precursor, 6-nitro-1-naphthol, is dissolved in a suitable solvent like ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: A reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl), is added portion-wise to the solution.[9] The addition is often exothermic, requiring an ice bath to maintain a controlled temperature. Causality: Using a strong acid environment ensures the tin remains in its active reducing state (Sn²⁺) and protonates the nitro group, facilitating reduction.

-

Reaction: The mixture is heated to reflux for several hours. The progress is monitored by TLC by observing the disappearance of the starting material spot.

-

Work-up and Neutralization: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts and deprotonate the aminonaphthol hydrochloride salt. Causality: Neutralization is critical to isolate the free amine product, which is often less soluble in the aqueous phase than its salt form.

-

Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs like Propranolol, Naproxen, and Bedaquiline.[2] this compound serves as a valuable starting point for creating new chemical entities based on this scaffold.

Caption: Role of this compound in a typical drug discovery workflow.

-

Scaffold for Bioactive Molecules: The amino and hydroxyl groups are ideal handles for chemical modification. For instance, the Betti reaction can be employed to synthesize novel aminobenzylnaphthols, which have been investigated for their anticancer properties.[10] Researchers have also synthesized 1-naphthol derivatives that show promise as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase.[11]

-

Precursor for Advanced Polymers: Beyond pharmaceuticals, this compound is used in the preparation of specialized polymers, such as naphthalene-based autocatalytic polyphenylene nitrile resins.[3] These materials often exhibit high thermal stability and desirable dielectric properties.

Analytical and Quality Control Protocols

Confirming the identity and purity of this compound is essential for its use in regulated environments like drug development.

Table 2: Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Aromatic protons in the 7-8 ppm range, broad singlets for -OH and -NH₂ protons.[12] |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for the 10 carbon atoms of the naphthalene ring. |

| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for O-H (~3200-3600 cm⁻¹), N-H (~3300-3500 cm⁻¹), and C=C aromatic (~1500-1600 cm⁻¹).[7] |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to its molecular weight (159.18). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicates high purity. The area of the peak is used for quantification. |

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 0.5 mg/mL stock. Prepare a working standard of ~50 µg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate. Causality: The gradient elution ensures that impurities with different polarities are effectively separated from the main compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample. Purity is calculated by comparing the area of the main peak in the sample to the total area of all peaks (Area % method).

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. This compound is classified as hazardous.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4][13][14] | |

| H318 / H319 | Causes serious eye damage / irritation. | [13][14] | |

| H335 | May cause respiratory irritation. | [4][13][14] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [4][14][15] |

| P280 | Wear protective gloves/eye protection/face protection. | [14][15] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [14][15] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |

Protocol: Safe Laboratory Handling and Storage

-

Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to avoid inhalation of dust.[13][14]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[15][16]

-

Dispensing: Use spark-proof tools when handling the powder.[16] Avoid creating dust clouds.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area at the recommended temperature (e.g., 4°C).[4] The compound should be protected from light, as aminophenols can be susceptible to oxidation and degradation upon light exposure, often indicated by a color change. Causality: Low temperature and protection from light slow down potential oxidative degradation pathways, preserving the compound's purity over time.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14][15]

References

- Safety D

- 6-Aminonaphthol | C10H9NO | CID 90295. PubChem - NIH. [Link]

- 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]

- 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols. National Institutes of Health (NIH). [Link]

- 1-NAPHTHOL.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed - NIH. [Link]

- Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.

Sources

- 1. CAS 23894-12-4: 6-Amino-1-naphtol | CymitQuimica [cymitquimica.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 23894-12-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. CAS RN 23894-12-4 | Fisher Scientific [fishersci.com]

- 7. 6-Aminonaphthol | C10H9NO | CID 90295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 23894-12-4 this compound AKSci J60929 [aksci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound(23894-12-4) 1H NMR [m.chemicalbook.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. echemi.com [echemi.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Amino-1-naphthol is a pivotal chemical intermediate, valued for its role as a building block in the synthesis of a diverse array of chemical entities, including dyes, agrochemicals, and, most notably, pharmacologically active molecules. Its unique structure, featuring both an amino and a hydroxyl group on the naphthalene core, imparts a versatile reactivity profile that is highly sought after in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical insights into process optimization. The methodologies discussed herein are grounded in established chemical literature and are designed to be both informative for strategic planning and practical for laboratory execution.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its bifunctional nature, which allows for a wide range of chemical modifications. The amino group serves as a nucleophile or a site for diazotization, while the hydroxyl group can undergo etherification, esterification, or act as a directing group in electrophilic aromatic substitution. This dual reactivity makes it a valuable precursor for the construction of complex heterocyclic systems and for introducing the naphthyl moiety into larger molecular frameworks. In the realm of drug development, derivatives of aminonaphthols have demonstrated a spectrum of biological activities, including antimicrobial and anticancer properties.[2] A thorough understanding of the synthetic pathways to this key intermediate is therefore essential for researchers engaged in the discovery and development of novel chemical entities.

Strategic Approaches to the Synthesis of this compound

Two principal synthetic strategies have emerged as the most viable for the preparation of this compound: the reduction of a nitro precursor and the Bucherer reaction. This guide will delve into the technical details of each approach.

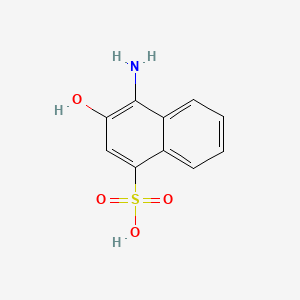

Route 1: Reduction of 6-Nitro-1-naphthol

This is arguably the most direct and high-yielding approach to this compound. The strategy involves the synthesis of the precursor, 6-nitro-1-naphthol, followed by its reduction to the desired amino compound.

The regioselective introduction of a nitro group at the 6-position of 1-naphthol is not straightforward due to the activating and directing effects of the hydroxyl group, which favor substitution at the 2- and 4-positions. Therefore, a multi-step approach involving the use of a directing and blocking group is necessary. The use of a sulfonic acid group is a classic and effective strategy.

The synthesis of 6-nitro-1-naphthol can be logically broken down into three key stages:

-

Sulfonation of 1-Naphthol: 1-Naphthol is first sulfonated to produce 1-naphthol-5-sulfonic acid. The sulfonic acid group is introduced at the 5-position.

-

Nitration of 1-Naphthol-5-sulfonic Acid: The sulfonic acid group then directs the incoming nitro group to the 6-position.

-

Desulfonation: The sulfonic acid group is subsequently removed to yield the desired 6-nitro-1-naphthol.[3]

Experimental Protocol: Synthesis of 6-Nitro-1-naphthol

Part A: Sulfonation of 1-Naphthol to 1-Naphthol-5-sulfonic Acid

-

In a well-ventilated fume hood, carefully add 1-naphthol to a stirred solution of concentrated sulfuric acid at a controlled temperature, typically below 25 °C. The molar ratio of 1-naphthol to sulfuric acid should be optimized, but a common starting point is 1:2.

-

After the initial exothermic reaction subsides, the reaction mixture is gently heated to a temperature range of 60-80 °C and maintained for several hours to ensure complete sulfonation.

-

Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and carefully poured into a beaker of crushed ice to precipitate the 1-naphthol-5-sulfonic acid.

-

The precipitate is collected by filtration, washed with cold water to remove excess sulfuric acid, and dried.

Part B: Nitration of 1-Naphthol-5-sulfonic Acid

-

The dried 1-naphthol-5-sulfonic acid is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a dropping funnel, and the solution is cooled to 0-5 °C in an ice-salt bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

-

The nitrating mixture is added dropwise to the stirred solution of 1-naphthol-5-sulfonic acid, maintaining the temperature below 5 °C to control the exothermic reaction and prevent side product formation.[4]

-

After the addition is complete, the reaction is stirred for an additional period at low temperature.

-

The reaction mixture is then carefully poured into ice water to precipitate the 6-nitro-1-naphthol-5-sulfonic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Part C: Desulfonation to 6-Nitro-1-naphthol

-

The 6-nitro-1-naphthol-5-sulfonic acid is heated in a dilute aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.[3]

-

The mixture is refluxed for several hours. The sulfonic acid group is hydrolyzed and removed as sulfuric acid.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the mixture is cooled, and the 6-nitro-1-naphthol precipitates.

-

The product is collected by filtration, washed with water to remove the acid, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

The reduction of the nitro group to an amino group is a well-established transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-1-naphthol

-

Reaction Setup: In a hydrogenation vessel, dissolve 6-nitro-1-naphthol in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 1-5 atm.

-

Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature, typically between 25-50 °C, for a period of 2-6 hours.

-

Monitoring: The progress of the reaction is monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture or toluene, to afford the final product as a crystalline solid.

| Parameter | Value | Reference |

| Starting Material | 6-Nitro-1-naphthol | |

| Catalyst | 5% Pd/C | |

| Solvent | Ethanol | |

| Hydrogen Pressure | 1-5 atm | |

| Temperature | 25-50 °C | |

| Reaction Time | 2-6 hours | |

| Typical Yield | >90% |

Table 1: Typical Reaction Parameters for the Catalytic Hydrogenation of 6-Nitro-1-naphthol.

Figure 1: Synthetic pathway for this compound via the reduction of 6-nitro-1-naphthol.

Route 2: The Bucherer Reaction

The Bucherer reaction provides an alternative pathway to aminonaphthols from their corresponding dihydroxynaphthalene precursors.[5][6] This reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[5][6] For the synthesis of this compound, the logical starting material would be 1,6-dihydroxynaphthalene.

The Bucherer reaction is particularly valuable as it can be driven in either direction by controlling the reaction conditions, a principle of reversibility discovered by Hans Theodor Bucherer.[5]

1,6-Dihydroxynaphthalene can be prepared through various methods, including the microbial oxidation of 1-naphthol, which presents a greener alternative to traditional chemical methods.[7]

The conversion of 1,6-dihydroxynaphthalene to this compound proceeds via a nucleophilic substitution mechanism facilitated by the formation of a key intermediate.

Experimental Protocol: Bucherer Reaction of 1,6-Dihydroxynaphthalene

-

Reaction Mixture: In a pressure vessel, a mixture of 1,6-dihydroxynaphthalene, an aqueous solution of sodium bisulfite, and aqueous ammonia is prepared. The molar ratios of the reactants are a critical parameter and should be carefully optimized.

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically in the range of 150-180 °C for several hours. The elevated pressure generated at this temperature is necessary to drive the reaction.

-

Work-up: After cooling, the reaction mixture is acidified to a pH of approximately 1-2 with a strong acid like hydrochloric acid. This step helps in the precipitation of the product.

-

Isolation: The precipitated this compound is collected by filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization. Due to the amphoteric nature of the product, purification might also involve pH adjustment to facilitate selective precipitation.

| Parameter | Value | Reference |

| Starting Material | 1,6-Dihydroxynaphthalene | [7] |

| Reagents | Sodium bisulfite, Aqueous ammonia | [5][6] |

| Temperature | 150-180 °C | [6] |

| Pressure | Autogenous | |

| Reaction Time | Several hours | [6] |

Table 2: General Reaction Parameters for the Bucherer Reaction.

Figure 2: Synthetic pathway for this compound via the Bucherer Reaction.

Purification and Characterization of this compound

Purification

Recrystallization is the most common method for the purification of solid organic compounds like this compound.[8] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[8] For aminonaphthols, which can be sensitive to oxidation, it is advisable to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[9] The use of a small amount of a reducing agent, such as sodium dithionite, in the recrystallization solvent can also help prevent oxidation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Property | Data | Source |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | Off-white to light brown solid | |

| Melting Point | ~206-208 °C | |

| Solubility | Soluble in hot water, ethanol, and acetone |

Table 3: Physical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The aromatic protons will appear as a series of multiplets in the range of δ 7.0-8.0 ppm. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring system.[10] The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present. Expect to see:

-

O-H stretching vibration of the hydroxyl group (broad band around 3200-3600 cm⁻¹).

-

N-H stretching vibrations of the primary amino group (two bands in the region of 3300-3500 cm⁻¹).

-

C-N stretching vibration (around 1250-1350 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 159.[11]

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The reduction of 6-nitro-1-naphthol offers a direct and high-yielding pathway, while the Bucherer reaction provides a valuable alternative, particularly when starting from dihydroxynaphthalene precursors. This guide has provided the fundamental knowledge and practical protocols necessary for the successful synthesis, purification, and characterization of this important chemical intermediate, empowering researchers to utilize it effectively in their scientific endeavors.

References

- Benchchem. (2025). Identifying and minimizing side products in the nitration of 1-naphthol.

- SUPPORTING INFORM

- Wikipedia. (2023). Bucherer reaction.

- Bucherer Reaction. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Wikipedia. (n.d.).

- Eureka | Patsnap. (n.d.).

- ChemicalBook. (n.d.). This compound(23894-12-4) 13C NMR spectrum.

- Design and Synthesis of Naphthol Deriv

- Drake, N. L. (n.d.). The Bucherer Reaction: From Naphthylamine to Naphthol. Organic Reactions.

- ResearchGate. (2025).

- A0366 4-Amino-1-naphthol Hydrochloride Solvent - 1H-NMR. (n.d.).

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ChemicalBook. (n.d.). 1-Naphthol-5-sulfonic acid | 117-59-9.

- Google Patents. (n.d.). Process for preparing 6-nitro-1-diazo-2-naphthol-4-sulfonic acid.

- ResearchGate. (2025).

- ResearchGate. (2021).

- NIH. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

- ResearchGate. (n.d.). Synthesis of aminoalkylnaphthols 25 | Download Scientific Diagram.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- ChemicalBook. (2025). This compound | 23894-12-4.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.

- Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Sigma-Aldrich. (n.d.). This compound properties.

- Tables For Organic Structure Analysis. (n.d.).

- Synthesis of dihydroxynaphthalene isomers by microbial oxid

- Exploring the Synthesis and Applications of 1-Naphthol-5-Sulfonic Acid. (n.d.).

- NIST WebBook. (n.d.). 5-Amino-1-naphthol.

- National Institute of Standards and Technology. (n.d.). 5-Amino-1-naphthol - the NIST WebBook.

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

- Reddit. (n.d.). 1-naphthol : r/OrganicChemistry.

- MDPI. (n.d.).

- NIH. (n.d.).

- Organic Chemistry Research. (n.d.).

- YouTube. (2024).

Sources

- 1. This compound | 23894-12-4 [chemicalbook.com]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(23894-12-4) 13C NMR spectrum [chemicalbook.com]

- 11. 5-Amino-1-naphthol [webbook.nist.gov]

A Technical Guide to the Solubility of 6-Amino-1-naphthol for Researchers and Drug Development Professionals

Introduction

6-Amino-1-naphthol is a bifunctional aromatic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and an amino (-NH2) group. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of azo dyes and a key building block for certain pharmaceutical agents.[1] For chemists and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility dictates reaction kinetics, influences purification strategies, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

This guide provides an in-depth analysis of the solubility characteristics of this compound. Moving beyond a simple recitation of data, we will explore the underlying physicochemical principles that govern its behavior in various solvent systems. We will also detail robust, field-proven methodologies for accurately determining its solubility, ensuring that researchers can generate reliable and reproducible data in their own laboratories.

Core Physicochemical Properties

A molecule's intrinsic properties are the foundation of its solubility profile. The interplay between its non-polar aromatic surface and its polar, hydrogen-bonding functional groups defines its interaction with different solvents. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 23894-12-4 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO | [2][4][5] |

| Molecular Weight | 159.18 g/mol | [2][5] |

| Melting Point | ~205 °C | [4] |

| Appearance | Solid form | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.1276 | [2] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2][5] |

| Hydrogen Bond Acceptors | 2 | [2][5] |

The moderate logP value of 2.1276 suggests a balance between lipophilic and hydrophilic character.[2] The presence of two hydrogen bond donors (the -OH and -NH2 groups) and two acceptors (the O and N atoms) indicates a strong potential for interaction with polar and protic solvents.[2][5]

Aqueous Solubility Profile: An Amphoteric Compound

The most critical aspect of this compound's aqueous solubility is its amphoteric nature. The amino group is basic, while the naphtholic hydroxyl group is weakly acidic. This duality means its solubility in water is highly dependent on pH.

A single data point indicates its water solubility is approximately 0.68 g/L at 25 °C under neutral conditions.[6] However, this value represents the solubility of the neutral species, which is expected to be the minimum solubility.

Causality of pH-Dependent Solubility:

-

In Acidic Media (Low pH): The amino group (-NH2), being the stronger base, will be protonated to form an ammonium cation (-NH3+). This ionic species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[7][8]

-

In Basic Media (High pH): The hydroxyl group (-OH), being weakly acidic (phenolic), will be deprotonated to form a phenolate anion (-O-). This resulting salt is also much more soluble in water than the neutral form.[8]

-

At the Isoelectric Point (pI): At a specific pH between the pKa of the protonated amine and the pKa of the hydroxyl group, the molecule will have a net neutral charge, resulting in minimal aqueous solubility.

The diagram below illustrates this pH-dependent behavior.

Caption: A standardized workflow for the experimental determination of equilibrium solubility.

Protocol 1: Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. [9] Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the selected solvent (e.g., 5 mL) in a sealed glass vial.

-

Equilibration: Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Expert Insight: It is crucial to confirm that equilibrium has been achieved. This is done by taking measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation, centrifugation followed by filtration of the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Accurately dilute the clear, saturated solution with an appropriate solvent (often the mobile phase for HPLC analysis). Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. [10][11]5. Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: pH-Dependent Aqueous Solubility

This method adapts the shake-flask protocol to assess solubility across a range of pH values.

Objective: To generate a pH-solubility profile for this compound.

Methodology:

-

Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., pH 2 to pH 12).

-

Execution: Perform the Equilibrium Shake-Flask Method (Protocol 1) in parallel, using each buffer as the solvent.

-

pH Measurement: After equilibration and before phase separation, measure and record the final pH of each slurry, as it may differ slightly from the initial buffer pH.

-

Analysis: Quantify the concentration in each filtered supernatant as described above.

-

Data Presentation: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Recommended Analytical Technique for Quantification

For accurate quantification of dissolved this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice due to its specificity, sensitivity, and precision. [10][12] Exemplary HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [10]* Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape). A starting point could be 50:50 (v/v) acetonitrile:water. [10]* Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for this compound (determined by running a UV scan).

-

Injection Volume: 10-20 µL.

-

Quantification: Generate a calibration curve using certified standards of this compound of known concentrations. The concentration of the solubility samples is then determined by interpolating their peak areas from this curve.

Conclusion

The solubility of this compound is a complex function of its balanced physicochemical properties. It exhibits limited solubility in neutral water but shows significantly enhanced solubility in both acidic and basic aqueous solutions due to its amphoteric nature. Its solubility in organic solvents is governed by polarity and hydrogen bonding potential, with high solubility predicted in polar protic solvents like methanol and ethanol. For drug development professionals and researchers, it is imperative to move beyond predictive assessments and employ rigorous experimental methods, such as the shake-flask technique coupled with HPLC analysis, to generate the precise, reliable data needed for successful process development, formulation, and synthesis.

References

- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 90295, 6-Aminonaphthol.

- Sajkowski, Ł., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.

- BYJU'S. Test for Amino Groups.

- Sajkowski, Ł., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate.

- Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.

- University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Journal of Chemical Education. The Analysis of an Amine Mixture: An Introductory Analysis Experiment.

- Chemsrc. 1-Amino-7-naphthol | CAS#:118-46-7.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ataman Kimya. 1-NAPHTHOL.

- Wikipedia. 1-Naphthol.

- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.

- Williams, R. pKa Data Compiled by R. Williams.

- University of Wisconsin-Madison. pKa Data Compiled by R. Williams.

- Organic Syntheses. 1,4-aminonaphthol hydrochloride.

Sources

- 1. This compound | 23894-12-4 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-アミノ-1-ナフトール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 6-Aminonaphthol | C10H9NO | CID 90295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. embibe.com [embibe.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Molecular Profile of 6-Amino-1-naphthol

An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-1-naphthol

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No. 23894-12-4), a key intermediate in chemical synthesis and drug development. Intended for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and expert interpretation of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of this compound. The guide emphasizes the causal relationship between molecular structure and spectroscopic output, ensuring a deep, actionable understanding for laboratory applications.

This compound is a substituted naphthalene derivative featuring both a hydroxyl (-OH) and an amino (-NH₂) group, making it a versatile building block in organic synthesis. Its molecular structure, a rigid aromatic core with hydrogen-bonding functional groups, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this fingerprint is paramount for identity confirmation, purity assessment, and predicting chemical reactivity.

Molecular Formula: C₁₀H₉NO[1] Molecular Weight: 159.18 g/mol [1] IUPAC Name: 6-aminonaphthalen-1-ol[1][2]

This guide will systematically deconstruct the spectroscopic data, providing not just the results but the underlying scientific rationale and the practical steps to reproduce them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The delocalized π-electron system of the naphthalene ring creates a strong "ring-current" effect, which significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield (typically 6.5-8.5 ppm) than standard vinylic protons.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and exchangeable signals for the -OH and -NH₂ protons.

Table 1: Summary of ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Typical Aromatic Region | |||

| 6.5 - 8.0 | Multiplet (m) | 6H | Ar-H |

| Exchangeable Protons | |||

| Variable | Broad Singlet (br s) | 2H | -NH₂ |

| Variable | Broad Singlet (br s) | 1H | -OH |

(Note: Specific chemical shifts and coupling constants can vary based on the solvent and concentration used. Data is representative and sourced from spectral databases.)[1][6]

Expert Interpretation:

-

Aromatic Protons (6.5-8.0 ppm): The six protons on the naphthalene ring are non-equivalent and exhibit complex spin-spin splitting, resulting in a series of multiplets.[4] The exact positions are influenced by the electronic effects of the -OH and -NH₂ substituents. The hydroxyl group (an activating, ortho-, para-director) and the amino group (also activating) donate electron density into the ring, affecting the shielding of adjacent protons.

-

Exchangeable Protons (-NH₂ and -OH): The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly variable, depending on solvent, temperature, and concentration. They readily exchange with deuterium from deuterated solvents (like D₂O), causing their signals to disappear from the spectrum, a key technique for confirming their assignment.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can better solubilize the compound and slow the exchange of the -OH and -NH₂ protons, sometimes allowing for their observation.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using standard parameters. A spectral width of 0-12 ppm is appropriate.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal reference. Integrate the peaks and analyze the chemical shifts and multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the 110-150 ppm region.[4][7][8]

Table 2: Summary of ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 110 - 155 | Aromatic Carbons (10 signals) |

(Note: Specific chemical shifts can be found in spectral databases like ChemicalBook and PubChem.)[1][9]

Expert Interpretation:

-

Aromatic Carbons: this compound has ten carbon atoms in its aromatic framework, and due to the lack of symmetry, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Substituent Effects: The carbons directly attached to the electronegative oxygen (-OH) and nitrogen (-NH₂) atoms (C1 and C6) are shifted significantly downfield (higher ppm values) compared to the other ring carbons. Conversely, the ortho and para carbons relative to these activating groups are shifted upfield due to increased electron density.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of a deuterated solvent.

-

Instrument Setup: Use a broadband probe on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals into singlets. A longer acquisition time with a greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

-

Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3400 - 3300 | N-H Stretch | Amino (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Phenolic |

| ~1330 | C-N Stretch | Aromatic Amine |

| 900 - 675 | C-H "oop" bend | Aromatic Substitution |

(Data is representative and based on typical values for these functional groups.)[1][7][10]

Expert Interpretation: The most prominent features in the IR spectrum are the broad O-H stretching band, often overlapping with the N-H stretching bands in the 3400-3200 cm⁻¹ region.[11] The broadness of the O-H band is a result of intermolecular hydrogen bonding. The aromatic C=C stretching vibrations appear as a series of sharp peaks in the 1600-1450 cm⁻¹ range, which is characteristic of aromatic compounds.[4] The C-H "out-of-plane" (oop) bending region below 900 cm⁻¹ can provide clues about the substitution pattern on the naphthalene ring.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. The resulting plot of transmittance vs. wavenumber is then analyzed for characteristic absorption bands.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system in a molecule. Aromatic compounds like this compound exhibit strong UV absorption due to π → π* electronic transitions.[7][8]

Table 4: Typical UV-Vis Absorption Data

| λ_max (nm) | Solvent | Transition Type |

|---|---|---|

| ~205 - 220 | Ethanol/Methanol | π → π* |

| ~250 - 280 | Ethanol/Methanol | π → π* (less intense) |

| ~300 - 340 | Ethanol/Methanol | π → π* |

(Note: λ_max values are approximate and can shift based on solvent polarity and pH. The presence of auxochromes (-OH, -NH₂) shifts absorption to longer wavelengths compared to unsubstituted naphthalene.)[4][12]

Expert Interpretation: The extended conjugation of the naphthalene ring system results in multiple absorption bands. The presence of the electron-donating hydroxyl and amino groups (auxochromes) causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene. The position of the absorption maxima is sensitive to the pH of the solution, as protonation of the amino group or deprotonation of the hydroxyl group alters the electronic nature of the chromophore.

Experimental Protocol: UV-Vis Acquisition

-

Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference blank.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths, typically from 200 to 400 nm.

-

Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. For this compound, the molecular ion peak (M⁺·) is expected to be prominent.

Table 5: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Interpretation |

|---|---|

| 159 | M⁺· (Molecular Ion) |

| 130 | [M - CO - H]⁺ or [M - HCN - H₂]⁺ |

(Note: Fragmentation is based on typical behavior of related aromatic compounds.)[1][13]

Expert Interpretation: The molecular ion peak at m/z 159 confirms the molecular weight of the compound.[1] A common fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule followed by a hydrogen atom, which would lead to a fragment at m/z 130. An alternative fragmentation could involve the loss of hydrogen cyanide (HCN) from the amino group and ring, also potentially contributing to signals around m/z 130.[13] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, confirming their identities.

Proposed Fragmentation Pathway

Caption: Proposed Fragmentation of this compound in MS.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC) inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule to form a radical cation (M⁺·).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 90295, 6-Aminonaphthol. [Link]

- Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

- Chemistry LibreTexts. 15.

- Chemistry LibreTexts. 2.

- OpenStax. 15.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 65746, 5-Amino-1-naphthol. [Link]

- National Institute of Standards and Technology. 5-Amino-1-naphthol - NIST WebBook. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14535, 1-Amino-2-naphthol. [Link]

- Organic Syntheses. 1,4-aminonaphthol hydrochloride. [Link]

- National Institute of Standards and Technology. 5-Amino-1-naphthol - NIST WebBook. [Link]

- National Institute of Standards and Technology. 5-Amino-1-naphthol - NIST WebBook. [Link]

- Yokogawa.

- Google Patents. DE2727345A1 - PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID.

- SlidePlayer.

- International Journal of Pharmaceutical Sciences and Research. A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. [Link]

- YouTube. Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph. [Link]

- Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

- Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

- ResearchGate. What is the fragmentation mechanism of 1-Amino-2-naphthol?. [Link]

Sources

- 1. 6-Aminonaphthol | C10H9NO | CID 90295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. fiveable.me [fiveable.me]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. This compound(23894-12-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound(23894-12-4) 13C NMR [m.chemicalbook.com]

- 10. This compound(23894-12-4) IR Spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. 5-Amino-1-naphthol [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 6-Amino-1-naphthol for Research Professionals

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Amino-1-naphthol (CAS: 23894-12-4), a crucial reagent in various synthetic applications. The following sections are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.

Chemical and Physical Identity

A thorough understanding of a chemical's identity is the first step in a robust safety assessment. This compound is an aromatic compound used in chemical synthesis, including the preparation of certain resins.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | 6-aminonaphthalen-1-ol, 6-Amino-1-naphthalenol | [2][4][5] |

| CAS Number | 23894-12-4 | [1][2][3][4][5][6] |

| EC Number | 245-933-6 | [2][4][5] |

| Molecular Formula | C₁₀H₉NO | [3][4][6] |

| Molecular Weight | 159.18 g/mol | [3][4] |

| Appearance | Solid | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards involve irritation, eye damage, and acute toxicity if ingested. The causality behind these classifications stems from the compound's chemical reactivity with biological tissues upon contact or ingestion.

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Expert Interpretation: The classifications indicate that this compound can cause significant local tissue damage.

-

Skin Irritation (H315): Direct contact can lead to inflammation, redness, and discomfort. This is why impervious gloves are non-negotiable.

-

Serious Eye Damage (H318/H319): This is the most critical hazard. The "Corrosion" pictogram (GHS05) is used by some suppliers, signifying a risk of irreversible eye damage.[3] This necessitates the use of chemical safety goggles and, ideally, a face shield when handling larger quantities.

-

Respiratory Irritation (H335): As a solid powder, there is a risk of aerosolization.[5][7][8] Inhaling the dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.

-

Harmful if Swallowed (H302): Ingestion can lead to systemic toxicity.[3][4] This underscores the importance of strict personal hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.

Core Principles of Safe Handling: The Hierarchy of Controls

To ensure safety, we apply the hierarchy of controls, a system that prioritizes the most effective risk-reduction strategies.

-

Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be used for the intended application.

-

Engineering Controls: This is the primary method for controlling hazards associated with this compound.

-

Chemical Fume Hood: Always handle and weigh the solid compound inside a certified chemical fume hood to control dust and vapor inhalation.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[2][7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10][11]

-

-

Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize exposure.

-

Restricted Access: Limit access to areas where the chemical is handled and stored.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Exposure Control and Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.